4'-Methoxy-2,4-dinitrostilbene
Description
4'-Methoxy-2,4-dinitrostilbene is a nitro-substituted stilbene derivative characterized by a methoxy group (-OCH₃) at the 4'-position and two nitro (-NO₂) groups at the 2- and 4-positions of the aromatic rings. Stilbenes are ethylene-bridged aromatic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their planar structure and ability to engage in π-π interactions . The nitro and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological activity, making it a subject of comparative interest against structurally related stilbenes.
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3 |
InChI Key |
ZZFDGUCCHZJOQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Stilbene Derivatives
The following analysis compares 4'-Methoxy-2,4-dinitrostilbene with key analogs, focusing on structural features, physicochemical properties, and bioactivity.
Structural and Electronic Properties
Key Observations :
- Electron-withdrawing vs.
- Bioactivity modulation : Methoxy groups generally improve membrane permeability, while nitro groups may confer selective toxicity against microbial targets .
Antimicrobial Activity
Evidence highlights the role of substituents in antimicrobial efficacy:
- 3-Hydroxy-4'-methoxystilbene (Compound 7) and 4-methoxystilbene (Compound 8) exhibited higher activity against Botrytis cinerea than pterostilbene, a natural antifungal stilbene . This suggests methoxy and hydroxyl groups synergize to disrupt fungal membranes or enzymes.
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